molecular formula C18H18N4O3 B2364589 3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide CAS No. 868978-37-4

3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide

Cat. No. B2364589
CAS RN: 868978-37-4
M. Wt: 338.367
InChI Key: ZTCBAAXTRHUGCA-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using 1H NMR and 13C NMR spectroscopy . The 1H NMR spectrum shows peaks at various chemical shifts corresponding to the different types of protons present in the molecule . Similarly, the 13C NMR spectrum shows peaks at different chemical shifts corresponding to the different types of carbon atoms present in the molecule .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various spectroscopic techniques. For instance, the melting point of a similar compound was found to be between 70–75°C . The yield was 85% .

Scientific Research Applications

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Therefore, the development of new synthetic methods, particularly considering today’s environmental concerns combined with economic aspects, is necessary .

properties

IUPAC Name

3-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-4-3-9-21-11-15(20-17(12)21)7-8-19-18(23)14-5-6-16(22(24)25)13(2)10-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCBAAXTRHUGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide

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